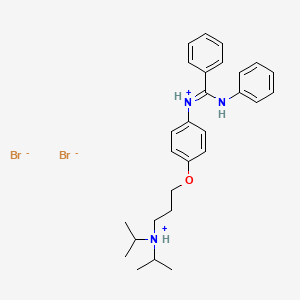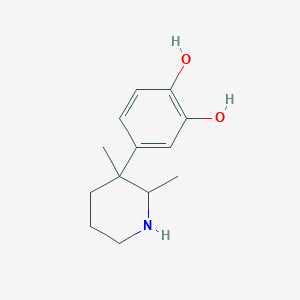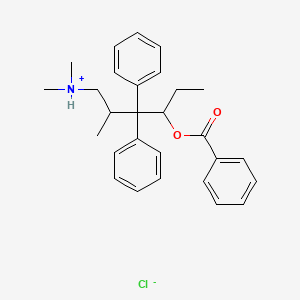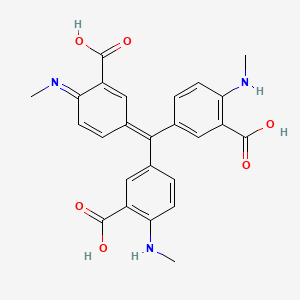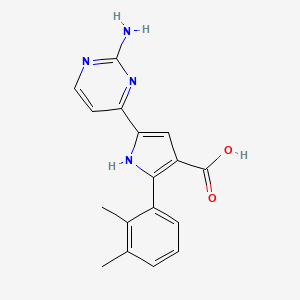![molecular formula C20H36O3 B13788020 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is a complex organic compound characterized by its unique structural features, including an epoxide ring and a long aliphatic chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an appropriate alkene precursor, followed by the introduction of the pentyloxiran group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxide ring.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alkanes: Resulting from the reduction of the double bond.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid exerts its effects involves interactions with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl)hept-5-enoic acid
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
Uniqueness
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid is unique due to its specific structural features, such as the combination of an epoxide ring and a long aliphatic chain with a double bond. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1 |
InChI Key |
KZTLOTWHEAHQAZ-CUZNAYPQSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
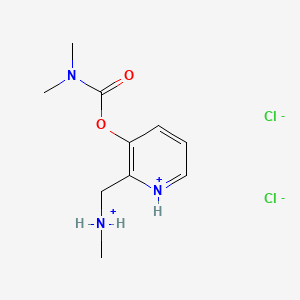
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
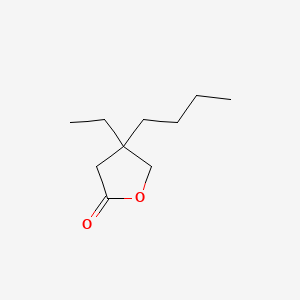
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
